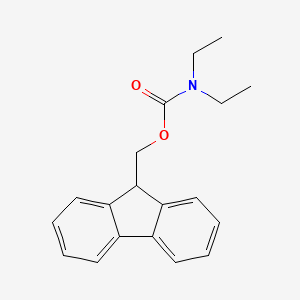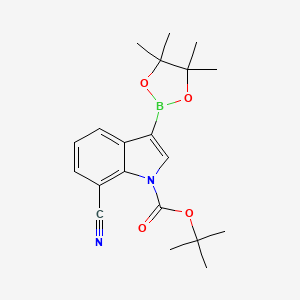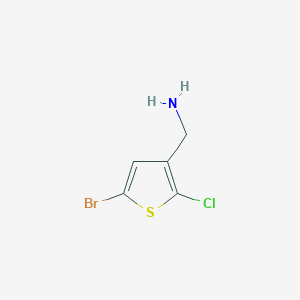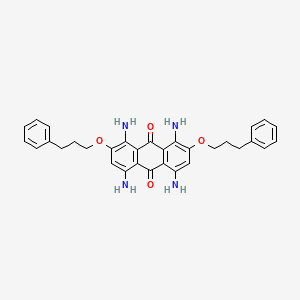
(9H-Fluoren-9-yl)methyl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl diethylcarbamate: is a chemical compound that belongs to the class of carbamates It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl diethylcarbamate typically involves the reaction of (9H-Fluoren-9-yl)methanol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(9H-Fluoren-9-yl)methanol+Diethylcarbamoyl chloride→(9H-Fluoren-9-yl)methyl diethylcarbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (9H-Fluoren-9-yl)methyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenyl derivatives.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl diethylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl diethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
- (9H-Fluoren-9-yl)methyl methylcarbamate
- (9H-Fluoren-9-yl)methyl phenylcarbamate
- (9H-Fluoren-9-yl)methyl isopropylcarbamate
Comparison:
- (9H-Fluoren-9-yl)methyl diethylcarbamate is unique due to its specific diethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs.
- The presence of different alkyl or aryl groups in similar compounds can significantly alter their reactivity and applications.
Propiedades
Número CAS |
119306-69-3 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C19H21NO2/c1-3-20(4-2)19(21)22-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
Clave InChI |
HWAFPVNDZVPFAO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)








![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)


